molecular formula C16H16F3N3O2S B12241586 4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide

4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide

Cat. No.: B12241586
M. Wt: 371.4 g/mol
InChI Key: LBLVTBSSSYJUDC-UHFFFAOYSA-N
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Description

4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide typically involves multiple steps. One common route includes the trifluoromethylation of a pyridine derivative, followed by the formation of the azetidine ring and subsequent sulfonamide formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 1-methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
  • N-(3-chloro-4-methoxy-phenyl)-4-methyl-N-[1-[5-(4-nitro-phenyl)-furan-2-yl]-meth-(E)-ylidene-hydrazinocarbonylmethyl]-benzenesulfonamide

Uniqueness

The uniqueness of 4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide lies in its combination of a trifluoromethyl group and an azetidine ring, which can confer unique chemical properties and biological activities not found in similar compounds .

Properties

Molecular Formula

C16H16F3N3O2S

Molecular Weight

371.4 g/mol

IUPAC Name

4-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C16H16F3N3O2S/c1-11-2-4-14(5-3-11)25(23,24)21-13-9-22(10-13)15-8-12(6-7-20-15)16(17,18)19/h2-8,13,21H,9-10H2,1H3

InChI Key

LBLVTBSSSYJUDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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